Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-
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Overview
Description
2-(1-Tosylaziridin-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an aziridine ring with a tosyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylaziridin-2-yl)pyridine typically involves the reaction of 2-pyridyl aziridine with tosyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the tosylated product. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2-(1-Tosylaziridin-2-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Tosylaziridin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted pyridine derivatives.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Substitution: The tosyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as benzylamine or methanol under mild acidic or basic conditions.
Oxidation: m-CPBA in dichloromethane at room temperature.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Nucleophilic Ring Opening: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Substitution: Various functionalized pyridine derivatives.
Scientific Research Applications
2-(1-Tosylaziridin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-(1-Tosylaziridin-2-yl)pyridine largely depends on its reactivity and the specific reactions it undergoes. The aziridine ring’s strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks. These properties enable the compound to participate in various chemical transformations, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.
2-(Pyridin-2-yl)thiazole: A compound with a thiazole ring, used in medicinal chemistry for its pharmacological properties.
2-(Pyridin-2-yl)oxazole: Featuring an oxazole ring, this compound is also used in the synthesis of bioactive molecules.
Uniqueness: 2-(1-Tosylaziridin-2-yl)pyridine is unique due to the presence of both an aziridine ring and a tosyl group, which confer distinct reactivity and functionalization potential. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and materials science.
Biological Activity
Aziridines are a class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their unique structural properties and biological activities. The compound Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- (also referred to as N-tosyl-2-(o-pyridyl)aziridine) is particularly noteworthy for its potential applications in drug development and synthesis. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₄N₂O₂S
- Molecular Weight: 274.34 g/mol
- CAS Number: 796975-18-3
Synthesis
The synthesis of aziridines can involve various methods, including the use of tosyl derivatives. For the specific compound , the synthesis typically involves the reaction of pyridine derivatives with sulfonyl aziridines under controlled conditions to achieve high yields and selectivity.
Aziridines exhibit a range of biological activities, primarily attributed to their ability to interact with nucleophiles. The presence of the sulfonyl group enhances their electrophilicity, making them reactive towards biological macromolecules such as proteins and nucleic acids.
- Anticancer Activity : Research indicates that aziridines can induce apoptosis in cancer cells by forming covalent bonds with DNA, leading to strand breaks and cell cycle arrest.
- Antimicrobial Properties : Some studies have shown that aziridines possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Antitumor Studies : A study published in Molecules explored the synthesis and biological evaluation of novel aziridine derivatives, demonstrating significant cytotoxicity against human cancer cell lines . The study highlighted that modifications on the aziridine ring could enhance its potency.
- Antimicrobial Testing : In another investigation, aziridine compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited effective inhibition zones, suggesting potential as new antimicrobial agents .
Data Table: Biological Activity Summary
Properties
CAS No. |
796975-18-3 |
---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylaziridin-2-yl]pyridine |
InChI |
InChI=1S/C14H14N2O2S/c1-11-5-7-12(8-6-11)19(17,18)16-10-14(16)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 |
InChI Key |
IMXWEQIAXXZIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=N3 |
Origin of Product |
United States |
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